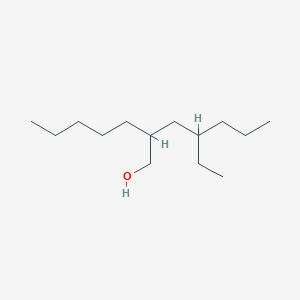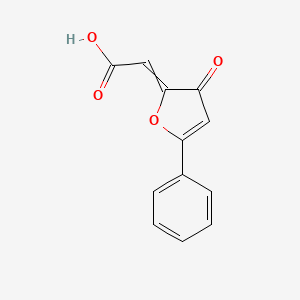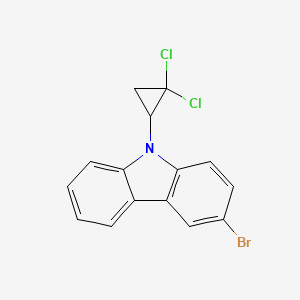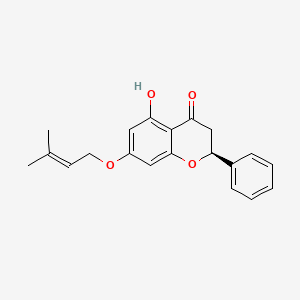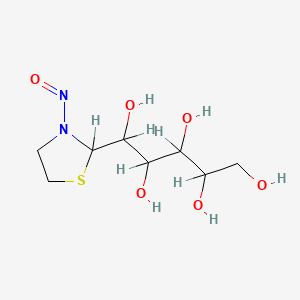
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine is an organic compound that features a thiazolidine ring substituted with a nitroso group and a pentahydroxypentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine typically involves the reaction of thiazolidine with nitrosating agents in the presence of a pentahydroxypentyl precursor. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The pentahydroxypentyl side chain may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazolidine
- 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazoline
- 2-(1,2,3,4,5-Pentahydroxypentyl)-N-nitrosothiazole
Uniqueness
This compound is unique due to its specific combination of a thiazolidine ring, nitroso group, and pentahydroxypentyl side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92134-96-8 |
|---|---|
Molecular Formula |
C8H16N2O6S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
1-(3-nitroso-1,3-thiazolidin-2-yl)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C8H16N2O6S/c11-3-4(12)5(13)6(14)7(15)8-10(9-16)1-2-17-8/h4-8,11-15H,1-3H2 |
InChI Key |
OLIREEQLDRWVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1N=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


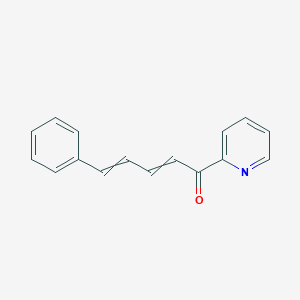

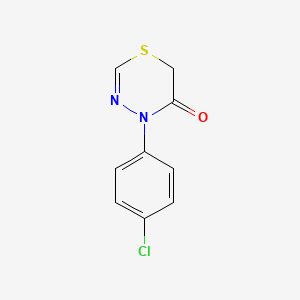
![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
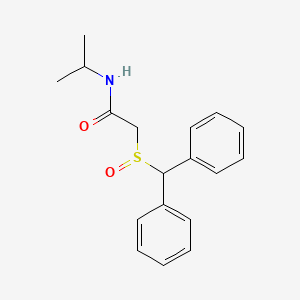
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
